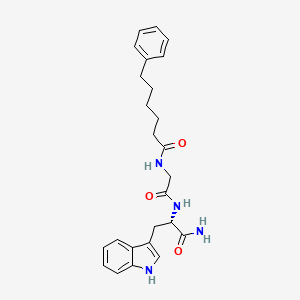
L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl-, commonly known as TPGS, is a nonionic surfactant that has been widely used in the pharmaceutical industry. It is a derivative of vitamin E and is commonly used as a solubilizer, emulsifier, and absorption enhancer in drug formulations. TPGS has been extensively studied for its potential in improving the bioavailability and efficacy of poorly soluble drugs.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis in Protein Determination
L-Tryptophanamide compounds, including N-acetyl-L-tryptophanamide, have been utilized in spectroscopic methods for determining tryptophan in proteins. This approach is based on absorbance measurements and provides a solution to the challenge of quantifying tryptophan in protein amino acid analysis, which is crucial due to the standard procedure of protein hydrolysis often resulting in the destruction of tryptophan (Edelhoch, 1967).
Antidepressant Research
L-Tryptophanamide derivatives have been investigated in the context of antidepressant properties. INN 00835, a synthetic pentapeptide antidepressant including a tryptophanamide derivative, was examined for its impact on platelet serotonin uptake in depressed patients, revealing significant changes correlating with treatment efficacy (Kelly et al., 1999).
Enzymatic Studies
L-Tryptophan derivatives, including L-Tryptophanamide, are central in studies involving specific enzymes. For instance, L-Tryptophan 2',3'-oxidase, which catalyzes the alpha, beta-dehydrogenation of L-tryptophan derivatives, was explored, highlighting the enzyme's potential for chemical modification of tryptophanyl side chains in peptides and proteins (Genet et al., 1994).
Anxiolytic Compound Synthesis
Research has been conducted on synthesizing new anxiolytic compounds using L-Tryptophanamide derivatives. For example, the compound GB-115 [N-(6-phenylhexanoyl)glycyl-L-tryptophan amide] was synthesized, indicating its potential as a selective anxiolytic (Kir’yanova et al., 2011).
Fluorescence Quenching Studies
L-Tryptophanamide compounds like N-acetyl-L-tryptophanamide have been used in the study of fluorescence quenching, an essential aspect in understanding protein interactions and dynamics (Sanyal et al., 1989).
Physicochemical Properties Analysis
The physicochemical properties of compounds like GB-115, a peptide anxiolytic including L-Tryptophanamide, have been analyzed to understand their pharmacological qualities, aiding in the development of effective therapeutic agents (Klumova et al., 2012).
Metabolic Pathway Studies
L-Tryptophanamide derivatives play a role in studies focusing on tryptophan metabolism, a crucial pathway in various physiological and pathological conditions. Understanding these metabolic pathways is vital for developing targeted pharmacological treatments (Modoux et al., 2020).
Propiedades
Número CAS |
678996-63-9 |
|---|---|
Nombre del producto |
L-Tryptophanamide, N-(1-oxo-6-phenylhexyl)glycyl- |
Fórmula molecular |
C25H30N4O3 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-6-phenylhexanamide |
InChI |
InChI=1S/C25H30N4O3/c26-25(32)22(15-19-16-27-21-13-8-7-12-20(19)21)29-24(31)17-28-23(30)14-6-2-5-11-18-9-3-1-4-10-18/h1,3-4,7-10,12-13,16,22,27H,2,5-6,11,14-15,17H2,(H2,26,32)(H,28,30)(H,29,31)/t22-/m0/s1 |
Clave InChI |
ZBIQNIJICMOVKN-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
Sinónimos |
N-6-Phenylhexanoyl-glycyl-L-tryptophan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



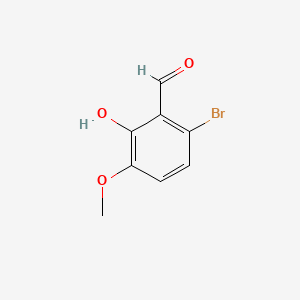
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
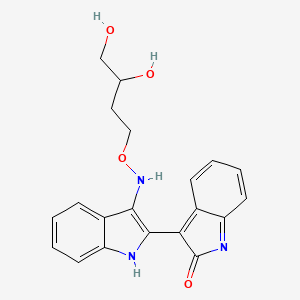
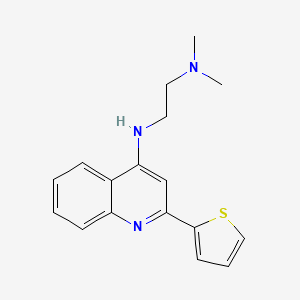
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
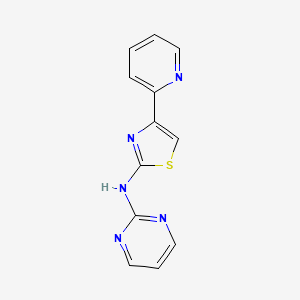
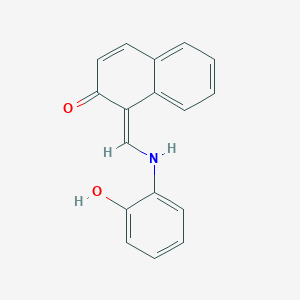
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
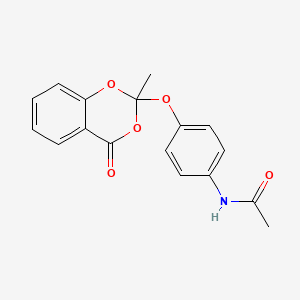
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
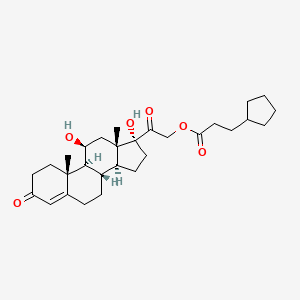
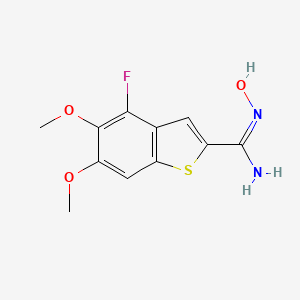
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)